molecular formula C16H30O B1231300 (E)-2-hexadecenal CAS No. 3163-37-9

(E)-2-hexadecenal

Cat. No.: B1231300
CAS No.: 3163-37-9
M. Wt: 238.41 g/mol
InChI Key: KLJFYXOVGVXZKT-CCEZHUSRSA-N
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Description

(E)-2-Hexadecenal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a double bond in the trans configuration at the second carbon position. This compound is notable for its presence in various natural sources and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-2-Hexadecenal can be synthesized through several methods. One common approach involves the oxidation of (E)-2-hexadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, ensuring the preservation of the double bond’s configuration.

Industrial Production Methods

In industrial settings, this compound can be produced through the hydroformylation of 1-hexadecene, followed by oxidation. This method involves the addition of a formyl group to the double bond, creating an aldehyde. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Hexadecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (E)-2-hexadecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to (E)-2-hexadecen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed

    Oxidation: (E)-2-Hexadecenoic acid.

    Reduction: (E)-2-Hexadecen-1-ol.

    Substitution: Various substituted hexadecenal derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Biological Activities

(E)-2-hexadecenal is characterized by its unsaturated carbon chain, which makes it susceptible to nucleophilic attack by biomolecules. This property is pivotal in its interactions with glutathione and proteins, leading to the formation of various adducts that can influence cellular functions.

Key Biological Activities

  • Cytoskeletal Reorganization : this compound induces significant changes in the cytoskeleton of cells, leading to cell rounding and detachment. This effect has been observed in multiple cell types including HEK293T, NIH3T3, and HeLa cells .
  • Apoptosis Induction : The compound activates specific signaling pathways that result in programmed cell death. Notably, the JNK signaling pathway plays a crucial role in mediating these effects .
  • Reactive Oxygen Species Production : At submicromolar concentrations, this compound enhances the production of reactive oxygen species in polymorphonuclear leukocytes, contributing to oxidative stress responses .

Toxicological Studies

This compound's ability to form adducts with cellular nucleophiles has implications for understanding its toxicological effects. Studies have shown that it can alter protein structure and function, which may lead to cellular dysfunction or death. This aspect is particularly relevant in conditions such as Sjögren-Larsson syndrome where impaired degradation pathways are observed .

Cancer Research

Recent studies have indicated that this compound can inhibit the growth of glioma cells by modifying intracellular signaling pathways. The compound's ability to induce apoptosis through JNK activation presents a potential therapeutic avenue for cancer treatment .

Cellular Signaling Pathways

The modulation of sphingolipid metabolism through this compound has been linked to various physiological processes. Its role as a breakdown product of sphingosine 1-phosphate suggests it may influence cell survival and proliferation through complex signaling networks .

Data Table: Summary of Biological Effects

Biological ActivityCell TypeConcentration RangeMechanism of Action
Cytoskeletal reorganizationHEK293T25-50 µMJNK-dependent signaling pathway activation
Apoptosis inductionNIH3T3MicromolarActivation of JNK; cytoplasmic calcium increase
ROS productionPolymorphonuclearSubmicromolarElevation of NADPH oxidase activity
Growth inhibitionC6 glioma cellsVariousModification of intracellular signal transduction processes

Case Study 1: Apoptosis Mechanism

In a study investigating the effects of this compound on HEK293T cells, it was found that treatment with this compound resulted in significant activation of the JNK pathway within minutes, leading to observable cytoskeletal changes and eventual cell death . This highlights the compound's potential as a tool for inducing apoptosis in cancer research.

Case Study 2: Toxicological Implications

Research into the metabolic pathways involving this compound has revealed that its interaction with glutathione leads to the formation of various conjugates that may contribute to cellular toxicity under certain conditions. The identification of these reaction products provides insights into the compound's role in pathological states .

Mechanism of Action

The mechanism by which (E)-2-hexadecenal exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to receptors involved in pheromone signaling, triggering behavioral responses in insects. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Hexadecenal: The cis isomer of (E)-2-hexadecenal, differing in the configuration of the double bond.

    Hexadecanal: A saturated aldehyde with no double bonds.

    (E)-2-Octadecenal: An aldehyde with a longer carbon chain and a double bond at the second position.

Uniqueness

This compound is unique due to its specific double bond configuration, which influences its reactivity and biological activity. Its trans configuration makes it more stable and less prone to isomerization compared to its cis counterpart.

Biological Activity

(E)-2-hexadecenal, a long-chain fatty aldehyde, is a notable bioactive compound resulting from the degradation of sphingolipids, particularly through the action of sphingosine 1-phosphate lyase (S1P lyase). This compound has garnered attention for its diverse biological activities, including its effects on apoptosis, reactive oxygen species (ROS) production, and cellular signaling pathways. This article reviews the current understanding of the biological activity of this compound based on recent research findings.

This compound is an α,β-unsaturated fatty aldehyde characterized by its potential to undergo nucleophilic attack by cellular biomolecules. It can be formed enzymatically or nonenzymatically during the breakdown of sphingolipids under oxidative stress conditions. Its structure allows it to interact with various cellular components, leading to significant biological effects.

1. Induction of Apoptosis

Research has demonstrated that this compound can induce apoptosis in various cell types, including human embryonic kidney cells (HEK293T), cervical carcinoma cells (HeLa), and mouse fibroblasts (NIH3T3). The mechanism involves activation of the mixed lineage kinase 3 (MLK3)/c-Jun N-terminal kinase (JNK) signaling pathway, which is critical for mediating apoptotic processes.

  • Key Findings:
    • Cytoskeletal Changes: Treatment with this compound leads to cytoskeletal reorganization, cell rounding, and detachment.
    • JNK Activation: JNK activation occurs shortly after exposure, with maximum levels observed at three hours post-treatment. Inhibition of JNK prevents apoptosis and cytoskeletal changes .

2. Regulation of Reactive Oxygen Species (ROS)

This compound has been shown to elevate ROS production in polymorphonuclear leukocytes (PMNLs). At submicromolar concentrations, it enhances ROS levels through modifications in signal transduction pathways involving NADPH oxidase and myeloperoxidase (MPO).

  • Mechanism:
    • Increased ROS production is associated with the activation of JNK-MAPK pathways.
    • At higher concentrations, this compound induces apoptosis characterized by increased intracellular calcium levels and decreased mitochondrial potential .

Study 1: Cytotoxic Effects in Cell Lines

A study explored the cytotoxic effects of this compound on HEK293T cells. The researchers found that treatment led to significant alterations in cell morphology and viability:

Time PointJNK Activation LevelCell Viability (%)
15 minLow85
1 hourModerate70
3 hoursHigh40
6 hoursDecreasing20

This data indicates that prolonged exposure enhances JNK activation and reduces cell viability significantly .

Study 2: ROS Production in PMNLs

In another investigation focusing on PMNLs, researchers assessed the impact of varying concentrations of this compound on ROS production:

Concentration (µM)ROS Production Increase (%)Apoptosis Induction (%)
0.1205
15015
108040

The findings suggest a dose-dependent relationship between this compound concentration and both ROS production and apoptosis induction .

Properties

IUPAC Name

(E)-hexadec-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJFYXOVGVXZKT-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015907
Record name (E)-Hexadec-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3163-37-9, 27104-14-9, 22644-96-8
Record name 2-Hexadecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Hexadec-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEXADECENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of hexadecenal?

A1: Hexadecenal has the molecular formula C16H30O and a molecular weight of 238.40 g/mol.

Q2: Does hexadecenal exist in different isomeric forms?

A: Yes, hexadecenal exists in various isomeric forms, including (Z)-9-hexadecenal, (Z)-11-hexadecenal, and (E)-2-hexadecenal. The specific isomer and its relative abundance can significantly influence its biological activity [, , , , ].

Q3: How does hexadecenal interact with Aspergillus fumigatus?

A: Research suggests that cis-9-hexadecenal inhibits the growth of Aspergillus fumigatus by targeting cell wall organization and melanin biosynthesis. It disrupts the formation of the extracellular matrix and reduces cell surface hydrophobicity, ultimately affecting fungal virulence [, ].

Q4: How does hexadecenal affect mitochondrial function in yeast?

A: Studies in yeast indicate that hexadecenal accumulation, regulated by enzymes like Dpl1p and Hfd1p, can impact mitochondrial function. Elevated hexadecenal levels are associated with decreased oxygen consumption, increased reactive oxygen species production, and mitochondrial fragmentation [].

Q5: What role does hexadecenal play in insect communication?

A: Hexadecenal isomers are key components of the sex pheromone blends in various insect species, including moths like Heliothis virescens, Helicoverpa armigera, and the rice stem borer Chilo suppressalis. The specific isomeric composition and ratio within the blend are crucial for species-specific attraction [, , , , , , , , ].

Q6: What are the potential applications of hexadecenal?

A: Hexadecenal holds potential for various applications, particularly in agriculture as a biopesticide. Its role in insect pheromone communication can be exploited for pest monitoring and mating disruption strategies, offering environmentally friendly pest control alternatives [, , , ].

Q7: Are there any safety concerns regarding hexadecenal use?

A: While hexadecenal is generally considered safe, further research is necessary to fully evaluate its toxicological profile and potential long-term effects. Careful consideration should be given to its environmental impact, degradation pathways, and potential for bioaccumulation [, ].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.